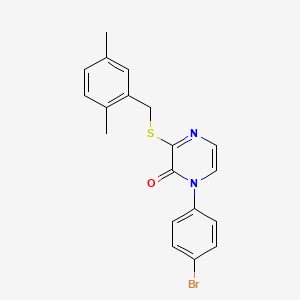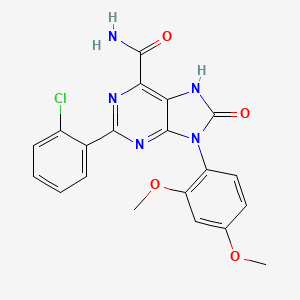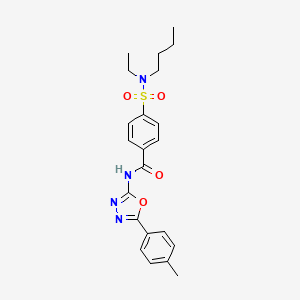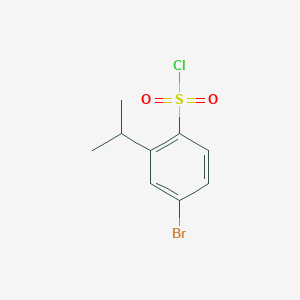![molecular formula C15H17NO3S B2900104 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1436171-31-1](/img/structure/B2900104.png)
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a chemical compound. Unfortunately, there is not much detailed information available about this specific compound. It’s worth noting that the compound contains a tetrahydro-2H-pyran-4-yl group, which is a structural motif present in many organic compounds .
Mecanismo De Acción
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor works by binding to the bromodomain of this compound, which is responsible for recognizing acetylated histones and regulating gene expression. By binding to the bromodomain, this compound inhibitor prevents the interaction between this compound and acetylated histones, leading to the inhibition of gene expression and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound inhibitor can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies using mouse models have also demonstrated the efficacy of this compound inhibitor in reducing tumor growth and metastasis. This compound inhibitor has also been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor is its specificity towards this compound, which reduces the risk of off-target effects. However, the synthesis of this compound inhibitor is complex and requires several steps, which can limit its availability and increase the cost of experiments. Additionally, the efficacy of this compound inhibitor may vary depending on the type of cancer and the genetic makeup of the patient.
Direcciones Futuras
Further research is needed to optimize the synthesis method of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor and improve its efficacy and specificity towards different types of cancer. In addition, the combination of this compound inhibitor with other cancer therapies, such as chemotherapy or immunotherapy, should be explored to enhance its therapeutic effect. The development of this compound inhibitor as a clinical drug also requires extensive preclinical and clinical trials to ensure its safety and efficacy in humans.
In conclusion, this compound inhibitor is a promising candidate for cancer therapy due to its specificity towards this compound and its ability to inhibit cancer cell growth and induce apoptosis. Further research is needed to optimize its synthesis method, improve its efficacy and specificity, and explore its combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor involves several steps, starting with the reaction of 2-aminobenzo[b]thiophene with 2-bromoacetic acid. The resulting compound is then reacted with 4-hydroxytetrahydro-2H-pyran-4-methanol to form the final product, this compound. This method has been successfully used by several research groups, and the purity and yield of the final product have been optimized.
Aplicaciones Científicas De Investigación
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide inhibitor has been found to have potential application in cancer treatment. This compound is a protein that plays a crucial role in the regulation of gene expression, and its overexpression has been linked to several types of cancer, including breast, lung, and prostate cancer. By inhibiting this compound, the growth and survival of cancer cells can be reduced, making this compound inhibitor a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(16-10-15(18)5-7-19-8-6-15)13-9-11-3-1-2-4-12(11)20-13/h1-4,9,18H,5-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNQKMCHPQGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2900023.png)
![(4-bromophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2900024.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2900027.png)

![2-(3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2900029.png)

![5-amino-N-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2900031.png)


![N-(3-chloro-4-methylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2900035.png)

